Cas no 62160-86-5 (1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-)

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, is a pyrazole derivative with a chlorophenyl and phenyl substitution pattern, offering a versatile scaffold for synthetic and medicinal chemistry applications. Its carboxylic acid functionality enhances reactivity, enabling further derivatization into esters, amides, or other intermediates. The presence of both aromatic and heterocyclic moieties contributes to its potential as a building block for bioactive compounds, particularly in pharmaceutical research targeting enzyme inhibition or receptor modulation. The 4-chlorophenyl group may influence lipophilicity and binding affinity, making it valuable in structure-activity relationship studies. This compound is suitable for controlled synthetic routes due to its well-defined structure and stability under standard conditions.
1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- structure
62160-86-5 structure
Product Name:1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-
CAS No:62160-86-5
MF:C16H11ClN2O2
MW:298.723742723465
CID:455909
PubChem ID:3269951
Update Time:2025-05-23

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-
    • 1-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid
    • CHEMBL1499042
    • AKOS001676455
    • SCHEMBL1514681
    • SR-01000501417
    • HMS2631O21
    • EN300-17964140
    • 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylicacid
    • 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
    • SMR000338059
    • EU-0079596
    • 4N-637S
    • SR-01000501417-1
    • 62160-86-5
    • MLS000755188
    • DTXSID40390876
    • Inchi: 1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
    • InChI Key: LUSBYKYLOHVYEC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=CC(C(=O)O)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 298.05103
  • Monoisotopic Mass: 298.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- Pricemore >>

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Additional information on 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- (CAS No. 62160-86-5): A Multifaceted Compound in Modern Chemical and Pharmaceutical Research

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, identified by its CAS number 62160-86-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its versatile structural framework and potential applications in drug discovery, material science, and biochemical studies. The compound's unique combination of a pyrazole core substituted with chlorophenyl and phenyl groups makes it a valuable scaffold for developing novel therapeutic agents and functional materials.

The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is known for its broad range of biological activities. Its structural flexibility allows for easy modifications at various positions, making it an ideal candidate for medicinal chemistry. In particular, the presence of carboxylic acid and aromatic rings in 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- enhances its reactivity and potential interactions with biological targets. This compound has been explored in various research settings, including the development of inhibitors, ligands, and intermediates for more complex molecules.

Recent advancements in pharmaceutical research have highlighted the importance of 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- in the synthesis of bioactive molecules. Studies have demonstrated its utility in creating derivatives with enhanced pharmacological properties. For instance, researchers have utilized this compound to develop novel antiviral agents by leveraging its ability to interact with viral proteases and enzymes. The chlorophenyl group, in particular, has been shown to modulate the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological targets.

The structural features of 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- also make it a promising candidate for material science applications. The compound's ability to form stable complexes with metals and other organic molecules has been exploited in the design of catalysts and functional materials. Additionally, its aromatic nature contributes to its stability under various conditions, making it suitable for industrial processes. These properties have sparked interest in exploring its potential as a building block for advanced materials with tailored functionalities.

In the context of drug discovery, the carboxylic acid group in 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- serves as a versatile handle for further chemical modifications. Researchers have employed this group to introduce amide linkages, esters, or other functional groups that enhance the pharmacological activity of the molecule. Such modifications have led to the development of novel compounds with improved efficacy and reduced side effects. The phenyl rings further contribute to the compound's solubility and bioavailability, making it an attractive candidate for oral administration.

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include condensation reactions between hydrazine derivatives and ketones or aldehydes, followed by functional group transformations such as chlorination and phenylation. These synthetic strategies have been optimized to ensure high yields and purity, making the compound readily available for further research applications.

One of the most compelling aspects of 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- is its potential in addressing unmet medical needs. Current research is focused on exploring its role in developing treatments for chronic diseases such as cancer, inflammation, and neurodegenerative disorders. By targeting specific biological pathways using derivatives of this compound, scientists aim to develop therapies that are more effective and less toxic than existing treatments. Preliminary studies have shown promising results in preclinical models, suggesting that further investigation is warranted.

The interdisciplinary nature of research involving 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- underscores its importance in modern science. Collaboration between chemists, biologists, pharmacologists, and material scientists has been crucial in unlocking its full potential. As new methodologies emerge and our understanding of biological systems deepens, the applications of this compound are expected to expand even further.

In conclusion,1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-(CAS No.62160-86-5) remains a cornerstone in chemical and pharmaceutical research due to its multifaceted structure and broad applicability. Its role in drug discovery, material science,and biochemical studies continues to evolve with each new scientific breakthrough.

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